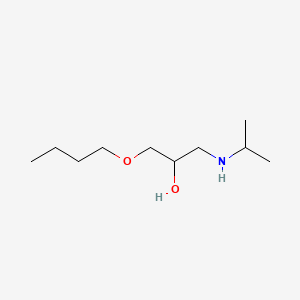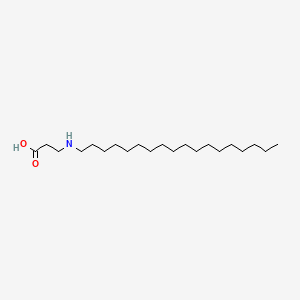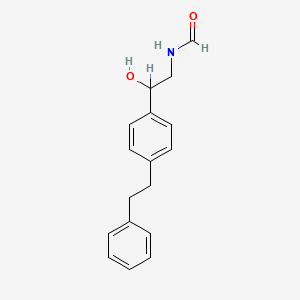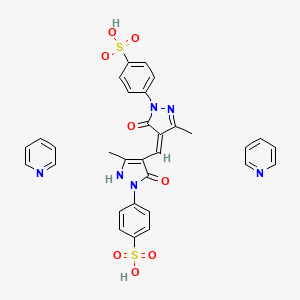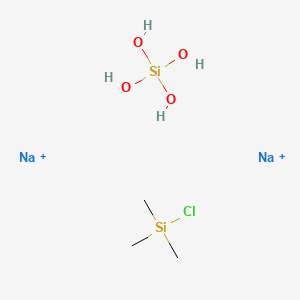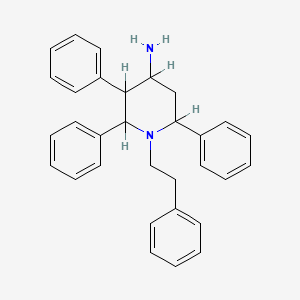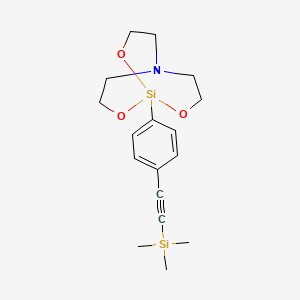
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)-: is a complex organosilicon compound. It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)- involves the reaction of silatrane HSi(OCH₂CH₂)₃N with mercury (II) salts HgX₂ (X = OCOMe, OCOCF₃, OCOCCl₃, SCN, Br). This reaction affords the corresponding 1-substituted silatranes XSi(OCH₂CH₂)₃N in good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organosilicon chemistry techniques. These methods typically require precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atom.
Reduction: Reduction reactions can also occur, often involving the phenyl group.
Substitution: Substitution reactions are common, especially at the silicon and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated compounds and organometallic reagents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatranes.
Scientific Research Applications
Chemistry: The compound is used as a reagent in the synthesis of 1-substituted silatranes, which are valuable intermediates in organic synthesis .
Biology: Silatranes, including this compound, have shown potential as reversible cholinesterase inhibitors, making them of interest in neurobiology .
Industry: In industrial applications, silatranes are used as catalysts and stabilizers in various chemical processes.
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Phenylsilatrane: Similar in structure but lacks the trimethylsilyl group.
Methylsilatrane: Another silatrane derivative with a methyl group instead of the phenyl group.
Uniqueness: The presence of the trimethylsilyl group in 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)- enhances its stability and reactivity compared to other silatranes. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications.
Properties
CAS No. |
128023-26-7 |
|---|---|
Molecular Formula |
C17H25NO3Si2 |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
trimethyl-[2-[4-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C17H25NO3Si2/c1-22(2,3)15-8-16-4-6-17(7-5-16)23-19-12-9-18(10-13-20-23)11-14-21-23/h4-7H,9-14H2,1-3H3 |
InChI Key |
BLHIGMFSXHJXKF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)[Si]23OCCN(CCO2)CCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


